molecular formula C5H7IN2O B3221725 3-Ethoxy-4-iodo-1h-pyrazole CAS No. 1207431-89-7

3-Ethoxy-4-iodo-1h-pyrazole

Cat. No.: B3221725
CAS No.: 1207431-89-7
M. Wt: 238.03 g/mol
InChI Key: SVTJXLWTVXOXCR-UHFFFAOYSA-N
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Description

3-Ethoxy-4-iodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, an ethoxy group at position 3, and an iodine atom at position 4. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-iodo-1H-pyrazole typically involves the iodination of 3-ethoxy-1H-pyrazole. One common method is the Negishi cross-coupling reaction, where 3-ethoxy-1H-pyrazole is reacted with an iodine source in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-iodo-1H-pyrazole depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-4-iodo-1H-pyrazole is unique due to the presence of both ethoxy and iodine substituents, which confer distinct reactivity and biological activity. The combination of these functional groups enhances the compound’s versatility in various chemical reactions and its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

5-ethoxy-4-iodo-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2O/c1-2-9-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTJXLWTVXOXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NN1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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